molecular formula C8H10N2 B078990 1,2,3,4-Tetrahydro-1,8-naphthyridine CAS No. 13623-87-5

1,2,3,4-Tetrahydro-1,8-naphthyridine

カタログ番号: B078990
CAS番号: 13623-87-5
分子量: 134.18 g/mol
InChIキー: ZCZVGQCBSJLDDS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,3,4-Tetrahydro-1,8-naphthyridine is a bicyclic amine featuring a partially hydrogenated 1,8-naphthyridine core. Its structure combines a pyridine ring fused with a partially saturated six-membered ring, conferring unique electronic and steric properties. This compound serves as a versatile intermediate in medicinal chemistry and catalysis.

準備方法

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydro-1,8-naphthyridine can be synthesized through several methods. One common route involves the reduction of 1,8-naphthyridine using hydrogen gas in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions, with hydrogen gas at atmospheric pressure and room temperature .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow hydrogenation processes to ensure efficient and scalable production. The use of high-pressure hydrogenation reactors and optimized catalysts can enhance yield and purity.

化学反応の分析

Types of Reactions

1,2,3,4-Tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 1,8-naphthyridine. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Further reduction can lead to the formation of fully saturated naphthyridine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: 1,8-Naphthyridine.

    Reduction: Fully saturated naphthyridine derivatives.

    Substitution: Alkylated or acylated derivatives of this compound.

科学的研究の応用

1,2,3,4-Tetrahydro-1,8-naphthyridine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: This compound has potential as a scaffold for the development of pharmaceuticals, particularly in the design of antibacterial and anticancer agents.

    Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

作用機序

The mechanism of action of 1,2,3,4-tetrahydro-1,8-naphthyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with active sites or allosteric sites on target proteins.

類似化合物との比較

Structural Isomerism and Reactivity

1,8-Naphthyridine derivatives are compared with positional isomers (e.g., 1,5-, 1,6-, and 1,7-naphthyridines) based on hydrogenation outcomes:

Compound Catalytic Reduction Product(s) Yield (%) Key Observation Reference
1,8-Naphthyridine 1,2,3,4-Tetrahydro-1,8-naphthyridine 100 Single product
1,7-Naphthyridine 1,2,3,4-Tetrahydro-1,7-naphthyridine (57%) + 5,6,7,8-Tetrahydro-1,7-naphthyridine (43%) 57 + 43 Mixture due to isomerization
1,5-/1,6-Naphthyridine 1,2,3,4-Tetrahydro derivatives 100 Single product

Key Insight : The 1,8-isomer exhibits superior regioselectivity in hydrogenation compared to 1,7-naphthyridine, which forms a mixture due to competing saturation pathways.

Pharmacological and Application Profiles

Compound Class Biological Activity/Application Key Finding Reference
This compound Antibacterial screening Low activity (MIC ≥1.024 µg/mL)
1,7-Naphthyridine derivatives NS4A core mimics (antiviral) Designed via structure-based methods
2-Substituted-4-methyl-1,8-naphthyridines Pharmacological agents (synthesized) IR/NMR-characterized, no activity data

生物活性

1,2,3,4-Tetrahydro-1,8-naphthyridine (THN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of THN and its derivatives, focusing on their pharmacological potential and mechanisms of action.

Chemical Structure and Synthesis

This compound belongs to the naphthyridine family, characterized by a fused bicyclic structure containing nitrogen atoms. The synthesis of THN can be achieved through various methods, including catalytic hydrogenation of 1,8-naphthyridine derivatives and novel synthetic routes such as the Horner-Wadsworth-Emmons reaction . Recent advancements have enabled automated and modular synthesis techniques that improve yield and scalability .

1. Antimicrobial Activity

THN derivatives have demonstrated notable antimicrobial properties against various pathogens. Studies have shown that certain THN compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine derivatives were synthesized and evaluated for antibacterial activity, revealing promising results against resistant bacterial strains .

2. Anticancer Properties

THN compounds have been explored for their anticancer potential. Research indicates that certain derivatives can induce apoptosis in cancer cells through mechanisms such as DNA intercalation and modulation of cell cycle regulators . For example, aaptamine derivatives from naphthyridine sources exhibited significant cytotoxic effects on various cancer cell lines with IC50 values ranging from 10.47 to 15.03 μg/mL .

3. Neurological Effects

The naphthyridine scaffold has been implicated in neurological research, particularly concerning its potential in treating disorders such as Alzheimer's disease and depression. Some studies suggest that THN derivatives may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

4. Anti-inflammatory Activity

THN has also been associated with anti-inflammatory effects. Certain derivatives have shown the ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6 in experimental models of inflammation . This property highlights the therapeutic potential of THN in managing inflammatory diseases.

Case Studies

Several case studies illustrate the biological efficacy of THN:

  • Study on Anticancer Activity : Aaptamine and its analogs were tested against multiple human cancer cell lines (e.g., HeLa, MDA-MB-231). Results indicated that these compounds induced apoptosis via a p53-independent pathway while inhibiting XIAP expression .
  • Antimicrobial Evaluation : A series of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine derivatives were synthesized and screened against Staphylococcus aureus and Escherichia coli. The results showed effective inhibition at low concentrations .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cells
NeurologicalPotential neuroprotective effects
Anti-inflammatoryInhibits pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What synthetic methodologies are available for preparing 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives, and how do they compare in efficiency?

  • Answer: Two prominent methods include:

  • Horner–Wadsworth–Emmons (HWE) approach : Used to synthesize 7-alkyl-substituted derivatives as arginine mimetics. This method offers modularity for introducing alkyl groups at the 7-position, achieving yields >70% under optimized conditions .
  • Catalytic hydrogenation : Reduction of 1,8-naphthyridines using Pd/C or BH₃, yielding 35–44% of the tetrahydro product. While less selective, it is suitable for non-functionalized substrates .
    • Comparison: The HWE method is more versatile for functionalization, while hydrogenation is simpler for unsubstituted scaffolds.

Q. How can regioselectivity be controlled during the functionalization of 1,8-naphthyridine derivatives?

  • Answer : Regioselectivity in cross-coupling reactions (e.g., palladium-catalyzed) depends on halogen positioning. For example, 3,6-dibromo-2,7-dichloro-1,8-naphthyridine allows selective substitution at the 3- and 6-positions using Suzuki-Miyaura couplings, enabling tetraaryl derivatives for optoelectronic studies .

Q. What spectroscopic and computational tools are recommended for characterizing this compound derivatives?

  • Answer :

  • NMR/IR : Essential for confirming substitution patterns and hydrogenation success (e.g., loss of aromatic proton signals in 1H^1H-NMR) .
  • DFT calculations : Used to predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental optical data for tetraaryl derivatives .

Advanced Research Questions

Q. How can enantioselective synthesis of 1,2,3,4-tetrahydro-1,8-naphthyridines be achieved?

  • Answer : Asymmetric hydrogenation using chiral catalysts like HB(C₆F₅)₂ with (S)-L*1a achieves up to 74% enantiomeric excess (ee) for 2,7-disubstituted naphthyridines. Key factors include aryl/alkyl substitution at R1/R2 to stabilize transition states .

Q. What strategies optimize antitumor activity in 1,8-naphthyridine derivatives?

  • Answer :

  • Substituent engineering : Conjugation of 4-tolyl or 4-bromophenyl groups to the naphthyridine core enhances cytotoxicity against MCF7 cells (IC₅₀: 1.47–1.68 μM) by improving membrane permeability and target binding .
  • Scaffold rigidity : Spirocyclic derivatives synthesized via automated flow chemistry show improved 3D diversity and metabolic stability, critical for drug discovery .

Q. How does continuous flow chemistry enhance the synthesis of spirocyclic 1,8-THN derivatives?

  • Answer : Photoredox-catalyzed hydroaminoalkylation (HAA) in flow systems enables:

  • Automated annulation : Primary amines react with halogenated vinyl pyridines to form α-alkylated or spirocyclic products in a single step, reducing purification needs .
  • Scalability : Achieves gram-scale synthesis with >90% purity, bypassing traditional multi-step bottlenecks .

Q. What computational approaches predict the pharmacokinetic properties of 1,8-naphthyridine-based therapeutics?

  • Answer :

  • In silico ADMET : Tools like SwissADME predict solubility, blood-brain barrier permeability, and CYP450 interactions. For example, carboxamide derivatives show favorable logP values (<3) for oral bioavailability .
  • PASS analysis : Identifies anti-Parkinson’s potential by mapping structural motifs to known bioactive scaffolds .

Q. How do reaction mechanisms differ between thermal and catalytic cyclization routes for 1,8-THN synthesis?

  • Answer :

  • Thermal cyclization (e.g., NaNH₂/PhMe): Proceeds via radical intermediates, often requiring harsh conditions (180°C) and yielding <40% due to side reactions .
  • Catalytic cyclization (e.g., Pd/acid systems): Utilizes o-azidobenzaldehyde and aza-enynes to form fused naphthyridines via nitrene insertion, achieving higher regiocontrol and yields (up to 88%) .

特性

IUPAC Name

1,2,3,4-tetrahydro-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-3-7-4-2-6-10-8(7)9-5-1/h1,3,5H,2,4,6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZVGQCBSJLDDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70516325
Record name 1,2,3,4-Tetrahydro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13623-87-5
Record name 1,2,3,4-Tetrahydro-1,8-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13623-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydro-1,8-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1,8-Naphthyridine (1.0 g, 7.68 mmole) was hydrogenated (50 psi) with 10% Pd/C (100 mg) in absolute ethanol (40 mL) for 18 hr. The mixture was filtered through a pad of Celite® and the filtrate was concentrated to give the title compound (1.04 g) which was sufficiently pure for use in the next step: MS (ES) m/e 135 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

5-Chloro-3-(4-chloro-3-(trifluoromethyl)phenylsulfonamido)picolinic acid (208 mg, 0.50 mmol), 1,2,3,4-tetrahydro-[1,8]naphthyridine [(135 mg, 1.0 mmol) 1,2,3,4-tetrahydro-[1,8]naphthyridine was prepared freshly from 1,8-napthyridine via hydrogenation over Pt2O], BOP (486 mg, 1.1 mmol), DIEA (185 mg, 1.4 mmol) were reacted according to the procedure D to provide the title compound. HPLC purification (20→90% gradient of MeCN-water) provided 4-chloro-N-[5-chloro-2-(3,4-dihydro-2H-[1,8]naphthyridine-1-carbonyl)-pyridin-3-yl]-3-trifluoromethyl-benzenesulfonamide: MS m/z: 531.0 (M+H).
Name
5-Chloro-3-(4-chloro-3-(trifluoromethyl)phenylsulfonamido)picolinic acid
Quantity
208 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
486 mg
Type
reactant
Reaction Step One
Name
Quantity
185 mg
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The final step in the process of the present invention is the cyclization of compound (II) to elaborate the final product (I). This intramolecular transformation is efficiently carried out by an optimized Chichibabin-type reaction (for a discussion of Chichibabin aminations, see H. Vorbrüggen, Adv. Heterocyclic Chem., 49, 1990, 117-192). Intramolecular nucleophilic cyclizations of 3-substituted pyridylalkylamines have previously been described. Thus, treatment of 3-(3-pyridyl)propylamine with two equivalents of sodium in boiling toluene afforded 1,2,3,4-tetrahydro-[1,8]-naphthyridine in 30% yield (E. M. Hawes and H. L. Davis, J. Heterocyclic Chem., 1973, 39-42). 1,2,3,4-Tetrahydro-3-phenyl-[1,8]-naphthyridine has been similarly prepared in 54% yield (E. M. Hawes and D. G. Wibberley, J. Chem. Soc. (C), 1966, 315-321). The substrate for the Chichibabin-reaction of the present invention has two nucleophilic amino groups presenting complicating issues of regioselectivity and intramolecular vs. intermolecular reactivity.
[Compound]
Name
compound ( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
final product ( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3-substituted pyridylalkylamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

Scheme 16 illustrates an alternative method for preparing 79 and related analogues 83. Naphthyridine 75 and 82 are commercially available, known in the literature (e.g., Bioorg. Med. Chem. Lett. (1999) 17:2583-86) or conveniently prepared by a variety of methods familiar to those skilled in the art. Naphthyridine 75 is refluxed with benzyl bromide in acetonitrile to give the quaternary salt 76, which is converted to benzyl protected amine 77 upon treatment with sodium borohydride. The benzyl group in 77 is removed by hydrogenation in the presence of palladium on charcoal to give amine 78, which is transformed to 79 using a standard alkylation reaction. Alternatively, treatment of naphthyridine 75 with tert-butyl bromoacetate followed by reduction of the resultant quaternary salt with NaBH4 gives tetrahydro-naphthyridine 80. Deprotection with HCl provides acid 81, which undergoes BOP coupling with diamine 2 to afford 79. By a similar sequence of reactions, 83 is prepared from 1,7-naphthyridine 82.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydro-1,8-naphthyridine
Reactant of Route 2
1,2,3,4-Tetrahydro-1,8-naphthyridine
Reactant of Route 3
1,2,3,4-Tetrahydro-1,8-naphthyridine
Reactant of Route 4
1,2,3,4-Tetrahydro-1,8-naphthyridine
Reactant of Route 5
1,2,3,4-Tetrahydro-1,8-naphthyridine
Reactant of Route 6
1,2,3,4-Tetrahydro-1,8-naphthyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。